(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. This intermediate is then subjected to reductive amination with formaldehyde and ammonium formate to introduce the methanamine group. Finally, the compound is treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, allowing it to modulate biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)-1H-imidazole: Lacks the methanamine group.
(5-(4-Methylphenyl)-1H-imidazol-2-yl)methanamine: Contains a methyl group instead of a trifluoromethyl group.
(5-(4-Chlorophenyl)-1H-imidazol-2-yl)methanamine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C11H12Br2F3N3 |
---|---|
Molecular Weight |
403.04 g/mol |
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]methanamine;dihydrobromide |
InChI |
InChI=1S/C11H10F3N3.2BrH/c12-11(13,14)8-3-1-7(2-4-8)9-6-16-10(5-15)17-9;;/h1-4,6H,5,15H2,(H,16,17);2*1H |
InChI Key |
AQQVIBBSNYMRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)C(F)(F)F.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.